N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Wirkmechanismus
N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide exerts its pharmacological effects by inhibiting the activity of HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression. This compound primarily targets HDAC1 and HDAC3, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting HDAC activity, this compound can induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, this compound can induce cell cycle arrest, promote apoptosis, and sensitize cells to chemotherapy and radiation therapy. In neurological disorders, this compound can improve cognitive function, reduce inflammation, and modulate neurotransmitter activity. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide as a research tool is its specificity for HDAC1 and HDAC3, which allows for targeted modulation of gene expression. This compound is also relatively stable and easy to synthesize, making it a readily available research tool. One limitation of this compound is its potential off-target effects, as it can inhibit other HDAC isoforms and non-histone proteins. This compound can also have variable effects depending on the cell type and disease context, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide. One area of interest is its potential as a combination therapy with other anticancer agents, as it can sensitize cancer cells to chemotherapy and radiation therapy. Another area of interest is its potential as a therapeutic agent for neurological disorders, as it can modulate neurotransmitter activity and reduce inflammation. Further research is also needed to better understand the off-target effects of this compound and its potential limitations as a research tool. Overall, this compound has shown promise as a therapeutic agent for various diseases and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In neurological disorders, this compound has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. This compound has also been studied for its potential to treat depression, anxiety, and addiction, as it can modulate the activity of neurotransmitters involved in these conditions.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-9-12(15-19-10)14-13(16)7-8-20(17,18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJJJLZDJXEDKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.